2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

Description

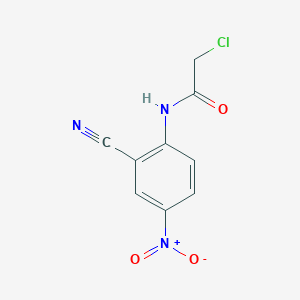

2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS: 131456-85-4) is a halogenated acetamide derivative with the molecular formula C₉H₆ClN₃O₃ and an average molecular mass of 239.615 g/mol . Its structure features a chloroacetamide moiety linked to a substituted phenyl ring bearing a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 4-position. This combination of electron-withdrawing groups (EWGs) imparts significant electrophilicity to the molecule, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioactive compounds .

The compound’s physicochemical properties, such as solubility and stability, are influenced by the nitro and cyano substituents.

Properties

IUPAC Name |

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-4-9(14)12-8-2-1-7(13(15)16)3-6(8)5-11/h1-3H,4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFPITXYMVJWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399569 | |

| Record name | 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131456-85-4 | |

| Record name | 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitroaniline with cyanoacetic acid in the presence of a suitable catalyst . The reaction typically takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioamides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Common reagents used in these reactions include sodium borohydride, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and nitro groups allows it to form strong interactions with these targets, potentially inhibiting their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2)

- Molecular Formula : C₈H₇ClN₂O₃ .

- Key Differences: Lacks the 2-cyano substituent present in the target compound.

- Impact: The absence of the cyano group reduces electron withdrawal, resulting in lower electrophilicity at the acetamide carbonyl. This makes it less reactive in nucleophilic substitution reactions compared to 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide. It is primarily used in the synthesis of herbicides and antifungal agents .

2-Chloro-N-(4-cyanophenyl)acetamide (CAS: 114807-80-6)

- Molecular Formula : C₉H₇ClN₂O .

- Key Differences: Contains a cyano group at the 4-position but lacks the nitro group.

- Impact : The nitro group’s absence reduces the compound’s ability to participate in redox reactions or act as a hydrogen-bond acceptor. This limits its utility in metal-catalyzed coupling reactions but enhances stability under acidic conditions .

2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

- Molecular Formula : C₁₅H₁₂ClN₂O₃ .

- Key Differences : Features a methyl group at the 2-position and a chloro substituent on the adjacent phenyl ring.

- Impact : The methyl group increases steric hindrance, reducing reactivity in planar transition states. This compound is often used in the synthesis of anti-inflammatory agents due to improved lipophilicity .

Physicochemical Properties

The target compound’s lower LogP compared to 2-chloro-N-(4-nitrophenyl)acetamide reflects increased polarity due to the cyano group, favoring aqueous solubility in drug formulations .

Biological Activity

2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide is a synthetic organic compound notable for its unique structural features, which include a chloro group, a cyano group, and a nitrophenyl moiety. Its molecular formula is C9H7ClN2O3, with a molecular weight of approximately 239.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies on related acetamides have shown their effectiveness against various pathogens, including Klebsiella pneumoniae and Candida albicans. The presence of the chloro atom in these compounds has been linked to enhanced antibacterial effects by stabilizing interactions with target enzymes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Not specified | Shows potential as an antibacterial agent |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 3.5 µg/mL | Significant inhibition observed |

| 2-Chloro-N-(4-nitrophenyl)acetamide | Staphylococcus aureus | Not specified | Investigated for antibacterial properties |

Enzyme Inhibition

The compound may interact with various biological targets through both covalent and non-covalent interactions, influencing enzyme functions and biochemical pathways. Similar compounds have demonstrated potential as enzyme inhibitors, which could lead to applications in drug development. For example, it has been suggested that these compounds may act on penicillin-binding proteins, promoting cell lysis in bacterial cells .

Study on Antibacterial Activity

A study aimed at evaluating the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae found that the chloro atom significantly enhances its antibacterial properties. The compound demonstrated good pharmacokinetic profiles and low cytotoxicity, indicating its potential for further development as an antibacterial drug .

Cytotoxicity and Pharmacokinetics

In vitro toxicity analyses have shown favorable results for this compound, suggesting that it may be safe for further testing in vivo. The pharmacokinetic profile indicates good parameters for oral use, making it a promising candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, analogous protocols involve reacting chloroacetyl chloride with substituted anilines under alkaline conditions, followed by nitration and cyano group introduction . Optimization includes controlling temperature (273–298 K), solvent selection (dichloromethane or toluene), and stoichiometric ratios of reactants. Catalytic agents like triethylamine improve reaction efficiency .

- Data Note : Yields for similar chloroacetamides range from 65–85% under optimized conditions .

Q. How can the molecular structure and purity of this compound be validated?

- Methodology : Use spectroscopic techniques:

- NMR : Confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.5 ppm, cyano group via at ~115 ppm) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., nitro-phenyl torsion angles ~60°) using SHELX or WinGX .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (expected m/z: ~254.6 for CHClNO) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of nitroaryl acetamides?

- Methodology : Employ SHELXL for small-molecule refinement to address discrepancies in bond lengths or angles. For example, nitro-group planarity deviations in analogs are resolved via high-resolution data (R-factor < 0.05) and hydrogen-bonding analysis (N–H···O interactions stabilize packing) .

- Case Study : In N-(3-chloro-4-fluorophenyl)acetamide, dihedral angles between aromatic rings were confirmed via ORTEP-3 visualization, resolving earlier planar assumptions .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-negative bacteria (e.g., Klebsiella pneumoniae), referencing similar chloroacetamides with MICs of 32–128 µg/mL .

- Synergy Studies : Test combinations with β-lactams or fluoroquinolones using checkerboard assays (FIC index ≤0.5 indicates synergy) .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How do electronic effects of the cyano and nitro groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Analyze electron density maps (e.g., using Gaussian 16) to predict reactive sites. The nitro group’s electron-withdrawing effect activates the phenyl ring for electrophilic attack, while the cyano group stabilizes intermediates .

- Kinetic Studies : Monitor reaction rates in SNAr (nucleophilic aromatic substitution) with varying nucleophiles (e.g., amines, thiols) .

Data Interpretation and Contradictions

Q. How should researchers address conflicting solubility or stability data for nitro-substituted acetamides?

- Methodology :

- Solubility Profiling : Compare results across solvents (DMSO, ethanol, water) using UV-Vis spectroscopy. For example, nitroacetamides are typically DMSO-soluble but hydrolyze in aqueous buffers at pH > 7 .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., nitro reduction to amine) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact .

- Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NHCl) before disposal .

- Emergency Protocols : Treat skin exposure with copious water; monitor for methemoglobinemia (common with nitro compounds) .

Comparative Analysis of Structural Analogs

Key Tools and Software

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.